N-Lauroyl-L-serine

Description

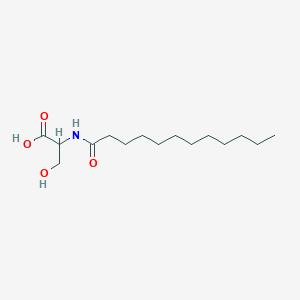

Structure

2D Structure

3D Structure

Properties

CAS No. |

14379-56-7 |

|---|---|

Molecular Formula |

C15H29NO4 |

Molecular Weight |

287.39 g/mol |

IUPAC Name |

2-(dodecanoylamino)-3-hydroxypropanoic acid |

InChI |

InChI=1S/C15H29NO4/c1-2-3-4-5-6-7-8-9-10-11-14(18)16-13(12-17)15(19)20/h13,17H,2-12H2,1H3,(H,16,18)(H,19,20) |

InChI Key |

XGFQVJQXCLZRFH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)NC(CO)C(=O)O |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CO)C(=O)O |

Other CAS No. |

14379-56-7 |

Related CAS |

70609-64-2 (sodium) |

Synonyms |

N-dodecanoyl-L-serine N-dodecanoyl-Ser N-dodecanoylserine N-dodecanoylserine sodium |

Origin of Product |

United States |

Influence of the Acyl Chain:the Length and Saturation of the Fatty Acid Chain Are Paramount for Antimicrobial Efficacy. the Hydrophobic Chain is Responsible for Insertion into and Disruption of the Cell Membrane.ub.edu

Acylation: Acylation of certain molecules with a lauroyl (C12) tail has been shown to retain or enhance biological activity, whereas extending it to a C18 chain can lead to diminished activity. chemrxiv.org

Influence of the Amino Acid Headgroup:the Polar Headgroup Determines the Charge, Solubility, and Specific Interactions of the Molecule with the Cell Surface.

Amino Acid Type: Replacing L-serine with other amino acids significantly alters activity. Basic amino acids like arginine or lysine (B10760008) introduce a strong positive charge, enhancing interaction with negatively charged bacterial membranes and often leading to potent antimicrobial activity. ub.edu In contrast, using simple amino acids like glycine (B1666218) or alanine (B10760859) can result in different efficacy profiles. sci-hub.se The presence of a hydroxyl group in serine offers a site for further modification and can influence hydrogen bonding interactions.

Stereochemistry: The stereochemistry of the amino acid is crucial. Biological systems are chiral, and activity can differ between L- and D-amino acid derivatives. For instance, while N-acetyl muramyl L-alanyl-D-isoglutamine is a known NOD2 agonist, analogs with a D-configuration at the first amino acid were found to be completely inactive. chemrxiv.org In other systems, D-amino acid derivatives have been shown to possess potent antibacterial activity. acs.org

The table below provides a summary of key structure-activity relationships for N-acyl amino acids.

| Molecular Feature | Modification | Impact on Activity | Rationale |

| Acyl Chain | Shorter (e.g., < C10) or Longer (e.g., > C16) | Decreased | Suboptimal hydrophobic/hydrophilic balance for membrane insertion. sci-hub.se |

| Acyl Chain | Optimal Length (e.g., C12-C14) | Increased | Provides effective balance for membrane partitioning and disruption. |

| Amino Acid | Basic (e.g., Arginine, Lysine) | Increased Antibacterial | Positive charge enhances electrostatic attraction to negative bacterial membranes. ub.edu |

| Amino Acid | Acidic (e.g., Glutamic Acid) | Altered/Decreased | Changes net charge to anionic, altering interaction with cell surfaces. ub.edu |

| Functional Group | Masking the α-amino group | Decreased | The free primary amine is often critical for interaction and activity. sci-hub.se |

| Stereochemistry | D-amino acid vs. L-amino acid | Variable | Activity is dependent on the specific biological target's stereoselectivity. acs.orgchemrxiv.org |

Mechanistic Biochemical and Biological Investigations of N Lauroyl L Serine

Molecular Interactions of N-Lauroyl-L-serine with Biological Systems

This compound Interactions with Lipid Bilayers and Cell Membranes

This compound, an amino acid-based surfactant, interacts with lipid bilayers and cell membranes primarily through a combination of electrostatic and hydrophobic forces. These interactions can lead to the disruption of membrane integrity and function. The lauroyl tail, being hydrophobic, can penetrate the lipid bilayer, while the polar serine headgroup interacts with the hydrophilic surface of the membrane. researchgate.netrsc.org This insertion can disrupt the ordered packing of lipid molecules, leading to increased membrane permeability and potential cell lysis. researchgate.net

The nature and strength of these interactions are influenced by the properties of both the surfactant and the membrane. For instance, the charge of the lipid headgroups plays a significant role. Cationic amino acid-based surfactants are known to interact strongly with the anionic components often found in bacterial membranes, such as phosphatidylglycerol, leading to membrane depolarization and cell death. researchgate.netnih.gov In contrast, mammalian cell membranes are typically more neutral, which can contribute to the selective toxicity of certain amino acid surfactants towards bacteria. researchgate.net

The interaction of this compound with model membranes, such as those composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), has been studied to understand these mechanisms better. Such studies reveal that the hydrophobic interactions increase with the length of the alkyl chain of the surfactant, but only up to a certain point, after which a "cut-off" effect is observed. researchgate.net This suggests that an optimal balance of hydrophobicity and hydrophilicity is crucial for maximal membrane disruption.

Interactive Table: Interaction of Amino Acid Surfactants with Model Membranes

This compound Modulation of Protein Conformation and Stability in Aqueous Media

N-Lauroyl amino acids, including this compound, can influence the conformation and stability of proteins in aqueous solutions. These surfactants can interact with proteins, leading to changes in their secondary and tertiary structures. The nature of this interaction depends on the concentration of the surfactant and the specific protein involved. At low concentrations, these surfactants may bind to proteins and potentially stabilize their native conformation. However, at higher concentrations, they can act as denaturants, causing proteins to unfold.

The hydrophobic lauroyl chain can interact with the hydrophobic regions of a protein, which are typically buried in the protein's core in its native state. This can disrupt the delicate balance of forces that maintain the protein's three-dimensional structure. The hydrophilic serine headgroup can interact with polar residues on the protein surface.

Studies on other N-lauroyl amino acids, such as N-lauroyl-L-glutamate, have shown their ability to solubilize proteins from inclusion bodies and assist in their refolding. mdpi.com This suggests that N-lauroyl amino acids can modulate the interactions that lead to protein aggregation. Arginine, another amino acid, has been shown to have unique interactions with proteins, differing from typical stabilizing or denaturing agents, by weakly binding to the protein. mdpi.com The stability of a protein's conformation is a delicate balance of hydrophobic effects, hydrogen bonds, and ionic interactions, all of which can be influenced by the presence of surfactants like this compound. adebiotech.org

Enzymatic Hydrolysis and Metabolism of this compound by Microbial Enzymes

This compound can be broken down, or hydrolyzed, by specific enzymes produced by microorganisms. This process, known as enzymatic hydrolysis, involves the cleavage of the amide bond that links the lauric acid to the serine molecule. aminoa.co.uk The enzymes responsible for this are typically acylases or amidases.

Research has shown that microbial enzymes can exhibit high specificity for certain N-acyl-amino acids. For example, an aminoacylase (B1246476) from Burkholderia sp. strain LP5_18B was found to catalyze the degradation of various N-acyl-amino acids. researchgate.net Similarly, a novel recombinant aminoacylase from Paraburkholderia monticola (PmAcy) showed a preference for long-chain N-acyl-amino acids, with high hydrolytic activity towards N-lauroyl-L-alanine. nih.gov This enzyme displayed optimal activity at high temperatures and alkaline pH. nih.gov

The enzymatic hydrolysis of N-acyl-amino acids is a key step in their metabolism by microorganisms. The breakdown products, lauric acid and L-serine, can then be utilized by the microbes as sources of carbon, nitrogen, and energy. mdpi.com This metabolic pathway is important for the recycling of these compounds in the environment.

Antimicrobial Activity and Biofilm Inhibition Mechanisms of this compound Analogues

Membrane Disruption Mechanisms in Bacterial and Fungal Cells

Analogues of this compound, particularly other amino acid-based surfactants, exhibit antimicrobial activity primarily by disrupting the cell membranes of bacteria and fungi. ucl.ac.uk This disruptive action is a key mechanism that leads to cell death. The cationic nature of many of these analogues allows them to preferentially target the negatively charged components of microbial cell membranes. nih.govucl.ac.uk

The process of membrane disruption can occur through several models:

Carpet-like mechanism: The surfactant molecules accumulate on the surface of the membrane, forming a "carpet" that disrupts the lipid packing and leads to the formation of transient pores or micelles, causing the membrane to disintegrate. researchgate.net

Toroidal pore model: The surfactant molecules insert into the membrane and induce the lipids to bend inward, forming a pore where both the surfactants and the lipid headgroups line the channel. researchgate.net

The effectiveness of these surfactants is often dependent on their amphipathic properties—the balance between their hydrophobic and hydrophilic regions. Increased hydrophobicity, often achieved by elongating the fatty acid chain, can enhance membrane interaction and antimicrobial potency. nih.govuit.no However, excessive hydrophobicity can also lead to increased toxicity towards mammalian cells. nih.gov

Inhibition of Microbial Biofilm Formation and Dispersal Mechanisms

Analogues of this compound have demonstrated the ability to inhibit the formation of microbial biofilms and promote their dispersal. tandfonline.com Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them highly resistant to antibiotics and host immune responses. mdpi.com

The mechanisms by which these compounds inhibit biofilms include:

Interference with initial attachment: By altering the surface properties of bacteria or the surfaces they attach to, these surfactants can prevent the initial adhesion of microbial cells, which is the first step in biofilm formation.

Disruption of the biofilm matrix: Some compounds can degrade the components of the EPS matrix, weakening the biofilm structure and making the embedded cells more susceptible to antimicrobial agents. D-amino acids, for instance, have been shown to interfere with the incorporation of cellulose (B213188) fibers into the microbial peptidoglycan, which is involved in biofilm attachment. mdpi.com

Quorum sensing inhibition: Some N-acyl homoserine lactone analogues, which share structural similarities with certain signaling molecules, can interfere with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate gene expression, including the genes involved in biofilm formation. tandfonline.com

Promotion of biofilm dispersal: Certain compounds can trigger the active dispersal of cells from a mature biofilm. nih.gov For example, rhamnolipids, a type of biosurfactant, can induce the hollowing of biofilm structures and the detachment of cells. nih.gov

Interactive Table: Mechanisms of Biofilm Inhibition by this compound Analogues and Related Compounds

Quorum Sensing Modulation by this compound Derivatives

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and coordinate group behaviors, such as virulence factor production and biofilm formation, by producing and detecting small signaling molecules called autoinducers. nih.govfrontiersin.org In many Gram-negative bacteria, the most common signaling molecules are N-acyl-L-homoserine lactones (AHLs). nih.govnih.govmdpi.com These molecules consist of a homoserine lactone ring attached to an acyl chain of varying length and modification. mdpi.com The specificity of this system relies on the interaction between the AHL signal and its cognate LuxR-type receptor protein, which then acts as a transcriptional regulator for QS-dependent genes. nih.govmdpi.com

This compound and its derivatives can be investigated as modulators of QS due to their structural similarity to natural AHLs. researchgate.net These synthetic molecules can act as either agonists (mimicking the natural signal) or antagonists (blocking the natural signal), thereby interfering with bacterial communication. nih.govmdpi.com The ability of these compounds to modulate QS is dependent on their specific chemical structure, which dictates how they interact with the binding pocket of LuxR-type receptors.

Research into AHL analogues has revealed key structural features necessary for activity. The core components are the lactone ring (or a mimic), a central amide group, and a side chain. mdpi.com Derivatives of this compound, by replacing the homoserine lactone with a serine-derived headgroup and possessing a C12 lauroyl tail, can fit into the binding sites of QS receptors. For example, in Pseudomonas aeruginosa, two major AHL-based QS systems, LasI/LasR and RhlI/RhlR, use N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL), respectively. nih.govfrontiersin.org The C12 acyl chain of this compound makes it a structural candidate to interfere with the LasR system, which binds a native ligand with the same chain length.

Studies on N-dipeptido L-homoserine lactones have identified moderately strong QS activators, highlighting that modifications to the N-acyl group can be tolerated by the receptor and can even fine-tune the biological response. ntu.edu.sg The replacement of the homoserine lactone with other heterocyclic structures, such as thiolactones, has also yielded potent QS modulators, indicating that the receptor can accommodate variations in the headgroup. mdpi.com Therefore, this compound derivatives represent a class of compounds with the potential to act as chemical probes to study and manipulate bacterial QS systems. nih.gov

Specificity of Antimicrobial Action Against Diverse Microbial Species

This compound belongs to the class of N-acyl amino acids, which are known for their surfactant properties and antimicrobial activity. diva-portal.org Their mechanism of action is primarily attributed to their amphiphilic nature, allowing them to interact with and disrupt the integrity of microbial cell membranes. ub.eduuenf.br This interaction typically involves an initial electrostatic attraction between the charged headgroup of the surfactant and oppositely charged components of the bacterial membrane, followed by the insertion of the hydrophobic acyl chain into the lipid bilayer. ub.edu This process can lead to membrane depolarization, increased permeability, leakage of cytoplasmic contents, and ultimately, cell death. uenf.brfrontiersin.org

The antimicrobial specificity of N-acyl amino acids is influenced by both the microbial species and the specific structure of the compound.

Gram-Positive Bacteria : These bacteria generally have a high content of negatively charged teichoic acids in their cell walls, making them susceptible to cationic surfactants. ub.edu N-acyl amino acids with a net positive charge or those that can adopt one are often more potent against Gram-positive species like Staphylococcus aureus and Bacillus subtilis. uctm.edu Serine-derived gemini (B1671429) surfactants, for instance, have demonstrated high efficacy against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Gram-Negative Bacteria : The outer membrane of Gram-negative bacteria, with its lipopolysaccharide (LPS) layer, presents a formidable barrier to many antimicrobial agents. ub.eduuctm.edu However, surfactants with a free primary amine group can exhibit enhanced activity against Gram-negative bacteria. uctm.edu While generally less susceptible, certain N-acyl amino acid derivatives can effectively target Gram-negative species such as Escherichia coli and Pseudomonas aeruginosa. uctm.eduacs.org The ability of L-serine to potentiate the activity of certain antibiotics against E. coli suggests that the serine headgroup may play a role in overcoming the defenses of these organisms. nih.gov

Fungi : The cell membranes of fungi, such as Candida albicans, have a lower negative charge density compared to bacteria, which can make them less susceptible to some cationic surfactants. ub.edu Nevertheless, certain N-acyl amino acid derivatives have shown significant antifungal activity. sci-hub.se For example, diosgenyl 2-amino-2-deoxy-N-(L-glyceryl)-β-D-glucopyranoside, a related N-hydroxyacyl amino acid derivative, was found to inhibit the growth of Candida albicans and Candida lipolytica. sci-hub.se

The table below summarizes the expected antimicrobial specificity of lauroyl-amino acid derivatives based on findings for this class of compounds.

| Microbial Type | Target Species Example | General Susceptibility | Key Factors |

| Gram-Positive | Staphylococcus aureus, Bacillus subtilis | High | High negative charge from teichoic acids facilitates electrostatic attraction. ub.edu |

| Gram-Negative | Escherichia coli, Pseudomonas aeruginosa | Moderate to Low | Outer membrane acts as a barrier; activity can be enhanced by specific structural features like a free amine. uctm.edu |

| Fungi | Candida albicans | Variable | Lower membrane charge density can reduce efficacy, but some derivatives are active. ub.edusci-hub.se |

Structure-Activity Relationships in this compound and Related N-Acyl Amino Acids

The biological activity of this compound and related N-acyl amino acids (NAAAs) is critically dependent on their molecular structure. Structure-activity relationship (SAR) studies help to elucidate how modifications to different parts of the molecule—the acyl chain, the amino acid headgroup, and terminal functional groups—impact their antimicrobial and other biological functions. sci-hub.seresearchgate.net

Advanced Applications of N Lauroyl L Serine in Scientific Disciplines

Role in Materials Science and Engineering

The distinct molecular architecture of N-Lauroyl-L-serine, featuring a hydrophobic 12-carbon chain and a hydrophilic serine head with hydrogen-bonding capabilities, makes it a valuable component in the design of advanced materials. Its ability to self-assemble and adsorb at interfaces is central to its functionality.

Formulation of Self-Assembled Systems: Micelles, Vesicles, and Hydrogels

Like other N-acyl amino acid surfactants (NAAS), this compound possesses the ability to self-assemble in solution, forming a variety of supramolecular structures. fishersci.co.uk This behavior is primarily driven by the hydrophobic effect, which causes the lauroyl tails to aggregate to minimize contact with water, while the hydrophilic serine heads remain exposed to the aqueous phase. The specific structure formed—such as spherical micelles, elongated worm-like micelles, vesicles (bilayer sheets), or fibrous networks leading to hydrogels—is influenced by factors like concentration, pH, temperature, and ionic strength. wikipedia.orgnih.govnih.gov

Hydrogen bonding between the amide groups and the hydroxyl and carboxyl groups of the serine head plays a critical role in dictating the packing of the molecules and the resulting morphology. fishersci.co.uk For instance, studies on the closely related sodium N-lauroyl glycinate (B8599266) have shown it forms unilamellar vesicles, whereas sodium N-lauroyl sarcosinate, with a methyl group hindering hydrogen bonding, forms smaller spherical micelles. fishersci.co.uk Similarly, N-lauroyl-L-glutamic acid has been demonstrated to act as a low-molecular-weight gelator, forming supramolecular hydrogels that can serve as templates for creating nanostructures. fishersci.fi The self-assembly of this compound can be precisely controlled by external stimuli, making these systems responsive and adaptable for various material applications. nih.gov

Functionality in Controlled Release Systems as a Material Component

The self-assembled structures formed by this compound, particularly micelles and vesicles, are excellent candidates for controlled release systems. dsmz.de The hydrophobic cores of these assemblies can encapsulate non-polar or poorly water-soluble active agents, such as drugs or fragrances, shielding them from the surrounding aqueous environment. This encapsulation enhances the solubility and stability of the active ingredient.

The release of the encapsulated substance can be triggered by changes in the environment (e.g., pH, temperature) that disrupt the self-assembled structure or by gradual diffusion out of the carrier. uni.lu For example, hydrogels formed from N-acyl amino acids can act as a three-dimensional matrix for entrapping therapeutic agents. uni.lu The drug is then released from the gel matrix via diffusion or as the gel itself biodegrades. uni.lu Research on similar L-amino acid derivatives, such as N-stearoyl-L-alanine methyl ester, has demonstrated the successful creation of injectable, in-situ-forming organogels that serve as depots for sustained drug release. uni.lu The biocompatibility of the this compound molecule, being derived from naturally occurring building blocks, is a significant advantage for its use in pharmaceutical and biomedical applications. dsmz.de

Interfacial Phenomena in Diverse Material Composites

This action reduces the interfacial tension between the materials, promoting finer dispersion and preventing the agglomeration of filler particles. nih.gov Improved dispersion and stronger interfacial adhesion enhance the mechanical properties of the composite, such as strength and durability, by ensuring efficient stress transfer from the matrix to the reinforcement. invivochem.com Studies on related N-acyl amino acids have demonstrated their ability to significantly lower interfacial tension and alter the rheological properties of interfaces, highlighting their potential in formulating stable and high-performance emulsions, foams, and composites. nih.govnih.gov

Contributions to Environmental and Industrial Processes

The unique properties of this compound also lend themselves to large-scale industrial and environmental applications, particularly where interfacial activity and biocompatibility are required.

Application in Enhanced Oil Recovery and Oil Release Methodologies

Enhanced Oil Recovery (EOR) techniques are used to increase the amount of crude oil that can be extracted from a reservoir after primary and secondary recovery methods have been exhausted. fishersci.com Chemical EOR often involves injecting surfactants to mobilize residual oil trapped in porous rock formations by capillary forces. lipidmaps.org N-acyl amino acids are promising "green" surfactants for this purpose due to their effectiveness and lower environmental impact. nih.gov

This compound has been specifically identified as having oil release activity. atamanchemicals.com In laboratory tests using sandpack columns coated with heavy crude oil, a solution of this compound at a concentration of 10 mM demonstrated the ability to release the adhered oil from the sand. atamanchemicals.com The mechanism involves reducing the interfacial tension (IFT) between the oil and the brine (water in the reservoir), as well as altering the wettability of the rock surface from oil-wet to more water-wet, which helps to dislodge and mobilize the trapped oil droplets. nih.govlipidmaps.org

Table 1: Oil Release Activity of N-Lauroyl Amino Acids This table presents findings from a comparative study on the ability of different N-lauroyl amino acids to release heavy crude oil from a sandpack model.

| Compound | Concentration | Oil Release Activity | Source |

|---|---|---|---|

| This compound | 10 mM | Active | atamanchemicals.com |

| N-Lauroyl-L-valine | 1 mM | Active | atamanchemicals.com |

| N-Lauroyl-DL-alanine | 10 mM | Active | atamanchemicals.com |

| N-Lauroyl-2-methylalanine | 1 mM & 10 mM | Active | atamanchemicals.com |

| N-Lauroyl-lysine | 0.4 wt% | Achieved ~29.6% recovery factor | nih.gov |

Utilization as a Food Preservative for Microbial Control

Amino acid-based surfactants have shown significant potential as antimicrobial agents, making them attractive as food preservatives. atamanchemicals.com A prominent example is Ethyl Lauroyl Arginate (LAE), a cationic surfactant derived from lauric acid and arginine, which has broad-spectrum activity against bacteria, yeasts, and molds and is approved for use in food. wikipedia.orgatamanchemicals.com

When stored, LAE can hydrolyze into Nα-lauroyl-L-arginine (LAS), which is itself a surface-active antimicrobial component. thegoodscentscompany.com The antimicrobial action of these compounds stems from their ability to interact with and disrupt the cytoplasmic membranes of microorganisms. atamanchemicals.com While research has focused heavily on the arginine-based derivative, the fundamental structure of an N-acyl amino acid is key to this activity. The lauroyl chain facilitates insertion into the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell death. Given its structural similarity, this compound is expected to exhibit antimicrobial properties suitable for controlling microbial growth in food systems. This application aligns with the increasing consumer demand for "clean label" and naturally derived preservatives. thegoodscentscompany.com

Research Applications as a Biochemical Tool or Reagent

This compound, an N-acyl amino acid (AAS), combines the structural features of lauric acid and the amino acid L-serine. This amphiphilic structure, featuring a hydrophobic tail and a hydrophilic amino acid headgroup, makes it a surface-active agent with utility in various scientific research applications. Its role as a biochemical tool is primarily centered on its surfactant properties, which can be harnessed in protein chemistry and for creating model systems in biological studies.

Utility in Protein Refolding Methodologies for Recombinant Proteins

The overexpression of recombinant proteins in bacterial hosts like Escherichia coli often results in their aggregation into insoluble, non-functional structures known as inclusion bodies (IBs). google.comnih.gov A critical step in obtaining biologically active protein from IBs is solubilization followed by a refolding process to restore the native three-dimensional structure. nih.govresearchgate.net N-acyl amino acids have emerged as a class of detergents used in these methodologies. tandfonline.com

While extensive research has highlighted the effectiveness of certain N-acyl amino acids, such as N-lauroyl-L-glutamate (C12-L-Glu) and N-lauroylsarcosine (SLS), as powerful solubilizing and refolding agents, the specific utility of this compound is understood within the context of this broader class. researchgate.netmdpi.commdpi.com The general mechanism involves the detergent binding to the unfolded protein, preventing intermolecular aggregation and facilitating the transition to a folding-competent state upon removal or dilution of the detergent. nih.govmdpi.com

The effectiveness of an N-acyl amino acid in protein refolding is significantly influenced by the nature of its amino acid headgroup. mdpi.com Studies comparing various lauroyl-amino acids have shown that derivatives with negatively charged side chains, such as glutamate (B1630785) and aspartate, can be particularly effective in recovering native proteins. mdpi.com this compound possesses a polar, but uncharged, hydroxyl group on its side chain. This structural feature influences its physicochemical properties, such as its critical micelle concentration (CMC) and its interaction with protein surfaces, distinguishing it from charged counterparts. While not as commonly cited as glutamate-based derivatives, its properties as a mild, biodegradable surfactant make it a potential component in screening for optimal refolding conditions for specific proteins.

Table 1: Comparison of Amino Acid Headgroups in Lauroyl-Amino Acid Surfactants and Their Role in Protein Refolding

| Lauroyl-Amino Acid | Amino Acid Headgroup | Side Chain Property | Reported Refolding Performance |

| This compound | Serine | Polar, Uncharged (Hydroxyl) | Lower toxicity profile suggests biocompatibility, but specific refolding efficacy data is less common compared to others. chalmers.se |

| N-Lauroyl-L-glutamate | Glutamic Acid | Acidic, Negatively Charged | High recovery of native proteins like IL-6 and transglutaminase. researchgate.netmdpi.com |

| N-Lauroyl-L-aspartate | Aspartic Acid | Acidic, Negatively Charged | High refolding yield, similar to glutamate derivatives. mdpi.com |

| N-Lauroylsarcosine | Sarcosine | N-methylated Glycine (B1666218) | Commonly used, but can be less effective than glutamate derivatives for some proteins. mdpi.commdpi.com |

| N-Lauroyl-L-alanine | Alanine (B10760859) | Nonpolar, Aliphatic | Generally shows lower refolding recovery compared to charged amino acid derivatives. mdpi.comnih.gov |

The selection of a refolding additive is often protein-specific, requiring empirical testing of various conditions. researchgate.net The use of this compound could be advantageous in systems where a milder, non-ionic character is preferred to maintain the stability of a particular folding intermediate.

Application in in vitro Biological Studies as a Model Surfactant

In vitro biological studies, particularly those involving cell cultures, require reagents that are effective for their primary purpose without inducing significant cytotoxicity that could confound experimental results. Amino acid-based surfactants are increasingly used as model surfactants in these studies due to their biocompatibility, biodegradability, and derivation from natural sources. chalmers.secsic.es

This compound serves as an excellent model surfactant for several reasons. Its defined chemical structure allows for systematic studies of how surfactant properties affect biological membranes and cellular processes. Research comparing the toxicity of N-acyl surfactants has shown that the serine headgroup contributes to a more favorable biocompatibility profile. chalmers.se

A key research finding is that N-acyl-L-serine surfactants are generally less toxic to cells than N-acyl-L-alanine surfactants with the same hydrocarbon tail length. chalmers.se This lower toxicity is crucial when this compound is used in applications such as:

Solubilizing agents for hydrophobic compounds being delivered to cell cultures.

Components of model membrane systems like micelles or vesicles for studying drug encapsulation and release. researchgate.net

Investigating surfactant-protein interactions at a fundamental level.

The synthesis of serine-derived Gemini (B1671429) surfactants, which are dimeric forms of the single-chain surfactant, has further expanded their application in biological studies. csic.es These Gemini surfactants often exhibit enhanced surface activity and self-assembly properties while maintaining relatively low cytotoxicity compared to conventional quaternary ammonium (B1175870) surfactants, making them suitable for gene delivery research. csic.esresearchgate.net The well-characterized nature of the this compound monomer makes it a foundational reference compound for these more complex structures.

Table 2: Properties of this compound Relevant to its Use as a Model Surfactant

| Property | Description | Implication for in vitro Studies |

| Biocompatibility | Exhibits lower cytotoxicity compared to other similar surfactants (e.g., N-Lauroyl-L-alanine). chalmers.se | Reduces the risk of artifacts in cell-based assays, providing a more accurate assessment of the biological effects of the primary substance under investigation. |

| Biodegradability | Can be broken down by microorganisms. whiterose.ac.uk | Considered an environmentally benign choice for large-scale or repeated experiments. |

| Amphiphilicity | Possesses both a hydrophilic L-serine head and a hydrophobic lauroyl tail. | Forms micelles in aqueous solution, enabling the solubilization of water-insoluble molecules for biological testing. academie-sciences.fr |

| Defined Structure | A pure compound with a known molecular weight and structure. | Allows for precise, reproducible experimental conditions and facilitates the interpretation of structure-activity relationships. |

These characteristics make this compound a valuable tool for biochemists and cell biologists who require a gentle and well-defined surfactant for their experimental systems.

Analytical and Structural Characterization of N Lauroyl L Serine and Its Aggregates

Spectroscopic Analysis Techniques

Spectroscopy is a fundamental tool for probing the structure and behavior of molecules like N-Lauroyl-L-serine at the atomic and molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of this compound and observing how it assembles into larger structures. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecule's carbon and hydrogen framework.

¹H NMR and ¹³C NMR are used to confirm the purity and structure of this compound. rsc.org For instance, in a deuterated dimethyl sulfoxide (B87167) (DMSO) solvent, the ¹³C NMR spectrum of a related compound, O-Lauroyl-L-serine (OLS), shows distinct peaks corresponding to its carbon atoms at chemical shifts (δ) of 168.45, 65.97, 59.98, 54.90, 31.76, 29.52, 29.48, 29.46, 29.40, 29.17, 29.11, 28.45, 25.63, 22.55, and 14.38 ppm. rsc.org Similarly, the ¹H NMR spectrum of OLS displays signals for its protons. rsc.org These spectral data provide a unique fingerprint for the molecule's structure.

Solid-state NMR is particularly useful for studying the structure of self-assembled peptides. nih.gov This technique can provide information on molecular conformation and how molecules are organized within a nanostructure by analyzing spectral features. nih.gov The self-assembly of this compound can be influenced by factors like pH, concentration, and temperature, leading to different aggregated forms. uniroma1.itmdpi.com NMR studies on similar N-acyl amino acid surfactants, such as sodium N-lauroyl sarcosinate, have revealed how concentration and temperature affect molecular conformation and micellar structure. researchgate.netresearchgate.net

Table 1: Representative ¹³C NMR Chemical Shifts for O-Lauroyl-L-serine (OLS) in DMSO

| Chemical Shift (ppm) | Assignment |

| 168.45 | Carbonyl Carbon (Ester) |

| 65.97 | CH (Serine) |

| 59.98 | CH₂ (Serine) |

| 54.90 | CH (Lauroyl) |

| 31.76 - 22.55 | CH₂ (Lauroyl Chain) |

| 14.38 | CH₃ (Lauroyl) |

| Data sourced from a study on self-assembled prebiotic amphiphiles. rsc.org |

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound. This technique measures the absorption of infrared radiation by the molecule, which causes its chemical bonds to vibrate at specific frequencies.

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its amide and carboxylic acid functionalities. For instance, a peak around 1735 cm⁻¹ can indicate the presence of an ester bond. rsc.org Analysis of the parent amino acid, L-serine, reveals key vibrational modes. The C-H stretching is observed around 2920 cm⁻¹, while the N-H stretching vibration appears near 2000 cm⁻¹. ijtrd.com The symmetric stretching of the COO⁻ group is confirmed by a peak at 1410 cm⁻¹. ijtrd.com These values, which are in good agreement with reported data for L-serine, provide a basis for interpreting the more complex spectrum of this compound. ijtrd.com The presence of the lauroyl group will introduce strong C-H stretching bands from its long alkyl chain. The amide group, formed between the lauric acid and the serine, will show characteristic N-H stretching and C=O stretching (Amide I) and N-H bending (Amide II) bands.

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and analyzing its structural components through fragmentation. In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) can precisely determine the molecular mass of this compound. For example, the synthesized compound has been detected with an [M-H]⁺ peak at an m/z that closely matches its calculated theoretical value. rsc.org The fragmentation patterns observed in the mass spectrum provide valuable structural information. Common fragmentation pathways include alpha-fragmentation and McLafferty rearrangement. libretexts.org In peptides and related compounds, fragmentation often occurs along the backbone, generating characteristic ion series (e.g., b and y ions). matrixscience.comwiley-vch.de The specific fragments observed for this compound would arise from the cleavage of the amide bond, as well as fragmentation within the lauroyl chain and the serine residue. Radical-directed dissociation mass spectrometry has been shown to be particularly sensitive for distinguishing between peptide epimers, such as those containing D-serine versus L-serine. nih.gov

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. While this compound itself does not have strong chromophores in the visible region, this technique is useful for studying its interactions and conformational changes, particularly in aggregates. libretexts.org

The parent L-serine is transparent in the visible region, with a lower cutoff wavelength around 208 nm. ijtrd.com The introduction of the lauroyl group does not significantly alter this property. However, UV-Vis spectroscopy can be used to monitor the formation of aggregates. For example, the critical micelle concentration (CMC), the concentration at which micelles start to form, can be determined using a fluorescent probe like pyrene (B120774), where changes in the pyrene absorption or emission spectrum indicate its incorporation into the hydrophobic micellar environment. rsc.orguniroma1.it Furthermore, conformational changes in proteins and peptides, which can be induced by factors like pH, can be studied by observing alterations in the UV spectrum of aromatic amino acid chromophores within their structure. libretexts.org While this compound lacks such chromophores, the principles can be applied to study its interaction with other molecules that do absorb in the UV-Vis range. nih.gov

Terahertz (THz) spectroscopy probes the low-frequency vibrational modes in molecules and materials, which are often associated with collective motions and intermolecular interactions like hydrogen bonding. nist.gov This makes it a valuable technique for studying the solid-state structure and dynamics of this compound and its aggregates.

Studies on L-serine have shown that its THz spectrum is sensitive to temperature and crystalline form. researchgate.netnih.govresearchgate.net The THz spectra of amino acids are influenced by the hydrogen-bonding network that constitutes the crystal lattice. researchgate.net For L-serine, vibrational modes below 220 cm⁻¹ are complex and involve contributions from COO⁻ torsion, NCαC deformation, and hydrogen bonds. researchgate.net Experimental far-infrared measurements of L-serine, combined with theoretical calculations, have allowed for a detailed assignment of its vibrational modes. nih.gov THz spectroscopy can detect subtle changes in these networks, for instance, those caused by hydration. nist.gov Therefore, this technique can provide unique insights into the packing and intermolecular forces within crystalline this compound and how these are affected by its self-assembly into larger structures.

UV-Visible Spectroscopy for Interaction and Conformation Studies

Chromatographic and Separation Methodologies

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, chromatographic methods are essential for its purification, analysis, and the separation of related compounds.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound and its precursors. researchgate.net Various HPLC methods have been developed for the separation of amino acids, including L-serine. usp.orgnih.govresearchgate.netsielc.comjournalijar.com These methods often involve reversed-phase columns and may require a derivatization step to make the amino acids detectable by UV or fluorescence detectors, as they lack a strong native chromophore. nih.govjournalijar.com For instance, dabsyl chloride can be used as a derivatizing agent for the sensitive detection of D- and L-serine. nih.gov The separation of N-acyl amino acid surfactants can be achieved using reversed-phase liquid chromatography, often coupled with mass spectrometry (LC-MS) for definitive identification. researchgate.net Ion-exchange chromatography is another powerful method for separating amino acids based on their charge properties. usp.orggoogle.com

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)

High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a powerful technique for the analysis of this compound, particularly because the compound lacks a strong chromophore for UV detection. The ELSD is a mass-based detector that is independent of the optical properties of the analyte, making it suitable for detecting compounds like this compound. shimadzu.com

In a typical analysis, the conversion of amino acids to N-lauroyl-L-amino acids, including this compound, can be monitored using HPLC-ELSD. nih.gov The separation is often achieved on a C18 reversed-phase column. nih.gov A gradient elution method is commonly employed, starting with a high percentage of an aqueous phase (e.g., water with 0.1% formic acid) and gradually increasing the organic phase (e.g., acetonitrile). nih.gov For instance, a gradient from 80% water to 100% acetonitrile (B52724) over 10 minutes at a column temperature of 40°C has been used successfully. nih.gov The ELSD settings, such as nebulization and evaporation temperatures, are optimized to ensure sensitive and reproducible detection of the analyte. scielo.br

This method allows for the separation and quantification of this compound from starting materials and potential by-products, providing crucial information on reaction conversion and product purity. nih.govresearchgate.net

Table 1: Exemplary HPLC-ELSD Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% to 100% B in 10 min |

| Flow Rate | 1 mL/min |

| Column Temperature | 40°C |

| Detector | ELSD |

This table represents a typical set of parameters and may be optimized for specific applications.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the unequivocal identification of this compound. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, LC-MS provides molecular weight information and fragmentation patterns that confirm the compound's identity. anaquant.com

The chromatographic conditions used for HPLC-ELSD can often be directly transferred to an LC-MS system, allowing for a direct comparison of chromatograms. nih.gov Following separation on the HPLC column, the eluent is introduced into the mass spectrometer. For this compound, positive ionization mode is typically used. mdpi.com The mass spectrometer detects the mass-to-charge ratio (m/z) of the molecular ion, which for this compound would correspond to its molecular weight plus a proton [M+H]+.

LC-MS/MS, or tandem mass spectrometry, can provide further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov This technique is particularly useful for distinguishing between isomers and for the sensitive and specific quantification of the analyte in complex matrices. shimadzu.co.uk The specificity of selected reaction monitoring (SRM) in LC-MS/MS allows for the discrimination of compounds with very similar retention times and masses. anaquant.com

Interfacial and Colloidal Behavior Characterization

As an amphiphilic molecule, this compound exhibits interesting behavior at interfaces and in solution, where it can self-assemble into aggregates. Characterizing this behavior is key to understanding its function as a surfactant.

Surface Tension Measurements and Critical Micelle Concentration Determination Methods

The critical micelle concentration (CMC) is a fundamental property of surfactants, representing the concentration at which micelles begin to form. mdpi.com This parameter is a key indicator of a surfactant's efficiency. acs.org One of the most common methods for determining the CMC is through surface tension measurements. mdpi.com

As the concentration of this compound in an aqueous solution increases, it preferentially adsorbs at the air-water interface, leading to a decrease in surface tension. Once the surface is saturated, the molecules begin to form micelles in the bulk solution, and the surface tension reaches a plateau. google.com The concentration at which this break in the surface tension curve occurs is the CMC. google.comresearchgate.net

Various techniques can be used to measure surface tension, including the du Noüy ring method, the Wilhelmy plate method, and pendant drop tensiometry. The CMC can then be determined by plotting surface tension versus the logarithm of the surfactant concentration. mdpi.com

Dynamic Light Scattering (DLS) for Aggregate Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and aggregates in a solution. ijs.si It works by analyzing the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. ijs.si Smaller particles diffuse more rapidly, leading to faster fluctuations in scattered light intensity, while larger particles diffuse more slowly. uci.edu

For this compound, DLS is employed to determine the size of the micelles and other aggregates that form above the CMC. uc.pt The technique provides the hydrodynamic diameter of the aggregates, which is the diameter of a sphere that has the same translational diffusion coefficient as the particle being measured. ijs.si DLS can also provide information on the polydispersity of the sample, indicating the breadth of the size distribution. diva-portal.org This is crucial for understanding the uniformity of the aggregates formed. diva-portal.org

Table 2: Information Obtainable from DLS Analysis of this compound Aggregates

| Parameter | Description |

| Hydrodynamic Diameter (Z-average) | The intensity-weighted mean hydrodynamic size of the aggregates. |

| Polydispersity Index (PDI) | A measure of the width of the particle size distribution. |

| Size Distribution by Intensity, Volume, or Number | Provides a graphical representation of the different size populations present in the sample. |

Electron Microscopy (TEM, SEM) for Aggregate Morphology and Nanostructure Visualization

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful imaging techniques that provide direct visualization of the morphology and nanostructure of this compound aggregates.

Transmission Electron Microscopy (TEM) offers high-resolution imaging of the internal structure of the aggregates. Samples for TEM are typically prepared by depositing a dilute solution of the aggregates onto a support grid and then staining them with a heavy metal salt (negative staining) to enhance contrast. researchgate.net Cryo-TEM, where the sample is flash-frozen in a vitrified state, can be used to observe the aggregates in a near-native state. acs.org Studies on similar N-acyl amino acids have revealed various aggregate morphologies, including micelles, vesicles, tubules, and twisted ribbons. acs.orgnih.gov

Computational and Theoretical Modeling Studies

Computational and theoretical modeling studies provide valuable molecular-level insights into the self-assembly behavior of this compound. Molecular dynamics (MD) simulations, for instance, can be used to investigate the interactions between surfactant molecules and with the solvent, elucidating the driving forces behind micelle formation and the structure of the resulting aggregates. researchgate.net

These theoretical models can describe the adsorption behavior of the surfactant at interfaces and predict physicochemical properties. researchgate.net By simulating the aggregation process, researchers can explore how factors like the amino acid headgroup and the alkyl chain length influence the shape and size of the aggregates. researchgate.netresearchgate.net Theoretical studies can also help interpret experimental data, such as surface tension measurements, by providing a molecular basis for the observed macroscopic properties. researchgate.net

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the behavior of N-acyl amino acid surfactants like this compound at an atomistic level. These simulations model the motions and interactions of atoms and molecules over time, providing deep insights into the forces governing molecular arrangement and aggregation.

Research employing MD simulations on N-acyl amino acid surfactants has demonstrated that intermolecular hydrogen bonding is a primary factor in how these molecules pack together at interfaces, such as the boundary between air and water. chalmers.setandfonline.com For surfactants containing an N-acyl serine headgroup, the amide bond acts as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of a structured network between adjacent molecules. researchgate.net Simulations reveal that this hydrogen-bonding capability is a major determinant of the surface area occupied by each surfactant molecule. tandfonline.com A tighter packing arrangement at the surface, stabilized by these hydrogen bonds, consequently leads to weaker interactions with the surrounding water molecules. tandfonline.com

MD simulations are also used to analyze the hydration structures around the surfactant headgroups. Studies on similar surfactants show that regular, cage-like water distributions can form around the polar headgroups. tandfonline.com Furthermore, these computational models can elucidate the effects of modifying the surfactant structure. For example, simulations have shown that adding a methyl group to the amide nitrogen, as in sarcosine-based surfactants, significantly alters the molecular packing at the surface due to steric hindrance and modified hydrogen-bonding capacity. chalmers.se By simulating systems containing this compound, researchers can predict how these molecules will arrange themselves at an interface, the stability of the resulting monolayer, and the specific intermolecular forces that dominate these interactions. acs.org

| Simulation Focus | Key Insights Provided | Governing Factors Identified | Relevant Citations |

|---|---|---|---|

| Interfacial Packing | Determines the arrangement and occupied surface area of surfactant molecules at the air-water interface. | Intermolecular hydrogen bonds between amide groups. chalmers.setandfonline.com | chalmers.setandfonline.com |

| Hydration Structure | Reveals the organization of water molecules around the polar headgroups. | Formation of cage-like water distributions. tandfonline.com | tandfonline.com |

| Aggregate Stability | Analyzes the strength and nature of interactions within mixed surfactant systems. | Hydrogen bond-mediated aggregate formation. acs.org | acs.org |

Density Functional Theory (DFT) Computations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. fishersci.ca Instead of solving the complex many-electron wave function, DFT calculates the properties of a system based on its spatially dependent electron density. sigmaaldrich.com This approach has become a primary computational tool in chemistry and materials science for understanding molecular properties from first principles. nih.gov

For a molecule such as this compound, DFT calculations can provide fundamental insights into its electronic characteristics and chemical reactivity. These computations can determine the ground-state energy, electron density distribution, and the energies of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The characteristics of these frontier orbitals are crucial for predicting a molecule's reactivity. DFT is also employed to elucidate important chemical concepts like electronegativity, chemical hardness, and reactivity indices, which describe how a molecule will interact with other chemical species. sigmaaldrich.com

While detailed DFT studies specifically on this compound are not widely published, the methodology has been applied to the broader class of N-acyl amino acid surfactants to understand their interactions, such as their binding mechanisms to mineral surfaces. chalmers.seacs.org Such calculations can reveal how the surfactant molecule distributes its electron density to engage in interactions like hydrogen bonding, which is critical for its function and self-assembly. chalmers.se

| Calculated Property | Scientific Significance | Relevant Citations |

|---|---|---|

| Electronic Structure (Electron Density) | Provides a map of electron distribution, indicating regions of high or low electron density, which relates to molecular interactions. | fishersci.casigmaaldrich.com |

| Frontier Molecular Orbitals (HOMO/LUMO) | Helps predict chemical reactivity, including sites susceptible to nucleophilic or electrophilic attack. | sigmaaldrich.com |

| Conceptual DFT Descriptors | Quantifies concepts like electronegativity and chemical hardness to predict interaction behavior. | sigmaaldrich.com |

| Binding Mechanisms | Elucidates the nature of non-covalent interactions (e.g., hydrogen bonding) with other molecules or surfaces. | chalmers.seacs.org |

Prediction of Self-Assembly Behavior and Interfacial Adsorption

The amphiphilic nature of this compound, possessing both a hydrophobic lauroyl tail and a hydrophilic L-serine headgroup, drives its tendency to adsorb at interfaces and to self-assemble in aqueous solutions. acs.org This behavior is governed by a delicate balance of intermolecular forces, including van der Waals interactions between the hydrophobic tails and, crucially, hydrogen bonding and electrostatic interactions between the polar headgroups. researchgate.net

For N-acyl amino acid surfactants, the amide bonds in the headgroup region are pivotal, acting as both hydrogen bond donors and acceptors. researchgate.net This capability allows for the formation of highly organized structures. researchgate.net Studies on N-acyl surfactants with serine headgroups have shown they can form aggregates such as globular and tubular vesicles. researchgate.net The presence of the hydroxyl (-OH) group on the serine residue may be associated with the formation of tubular vesicles. researchgate.net The specific structure of the amino acid headgroup plays a key role in the final morphology of the aggregates. For instance, comparisons between similar surfactants show that while some form small spherical micelles, others with different headgroups produce unilamellar vesicles, highlighting the influence of molecular packing. tandfonline.com The ability to form these varied structures is fundamental to the applications of these surfactants in various fields. thegoodscentscompany.com

Concluding Perspectives and Future Research Trajectories of N Lauroyl L Serine

Current Challenges in N-Lauroyl-L-serine Research

The advancement of this compound research is currently impeded by several key challenges, primarily centered around its synthesis and the comprehensive characterization of its biological activities.

Synthetic Complexity and Cost: The primary route for both laboratory and industrial synthesis of N-acyl amino acids has traditionally been chemical synthesis. researchgate.net Methods such as the Schotten-Baumann reaction are common, but they often involve harsh conditions and the use of acyl chlorides, which can lead to byproducts and environmental concerns. google.com Direct condensation of fatty acids and amino acids requires high temperatures, and while it avoids some of the issues of traditional methods, it presents its own challenges in terms of energy consumption and purification. google.com Enzymatic synthesis presents a more environmentally friendly alternative, but challenges remain in enzyme stability, reaction efficiency, and the cost-effective production of suitable enzymes like aminoacylases. researchgate.net

Discovery and Screening: The vast chemical diversity of N-acyl amino acids (NAAAs) presents a significant hurdle to the efficient discovery and characterization of their biological functions. researchgate.net Developing targeted and effective screening methods to elucidate the specific roles of this compound from this large family of lipids is a complex task.

Purification and Characterization: Subsequent purification of the synthesized this compound to a high degree of purity is often complex and costly, which can be a limiting factor for both research and industrial applications. google.com Furthermore, detailed characterization of its physicochemical properties and biological interactions requires sophisticated analytical techniques.

Emerging Avenues in Synthetic Biology for this compound Production

Synthetic biology and metabolic engineering offer promising pathways to overcome the production challenges of this compound, enabling more sustainable and cost-effective manufacturing processes.

Metabolic Engineering of Host Organisms: The industrial biotechnology workhorse, Corynebacterium glutamicum, is already used for the million-ton-scale production of amino acids like L-glutamate and L-lysine. nih.govfrontiersin.org Systems metabolic engineering, which involves the rational, genome-wide modification of microorganisms, can be applied to develop strains capable of overproducing the precursor L-serine. science.govnrfhh.com This involves rerouting carbon flux from central metabolic pathways towards the L-serine biosynthetic pathway. nrfhh.com

Enzymatic and Chemo-enzymatic Synthesis: There is growing interest in using enzymes, such as aminoacylases, for the synthesis of N-acyl amino acids. researchgate.net These enzymatic methods operate under mild conditions and offer high specificity. Future research will likely focus on discovering and engineering more robust and efficient enzymes for the specific condensation of lauric acid (or its activated form) and L-serine. Chemo-enzymatic strategies, which combine chemical and biological steps, could also be optimized to leverage the advantages of both approaches.

Fermentation-based Production: A long-term goal is the development of a single microbial host capable of producing this compound directly from simple carbon sources. This would involve engineering a microorganism to both synthesize the L-serine and lauric acid precursors and to express an enzyme that efficiently links them. While fermentation methods are currently not mature for this specific compound, they represent a highly attractive, low-cost, and environmentally friendly production route for the future. researchgate.net

Unexplored Biological Roles and Mechanistic Insights of this compound

The biological functions of this compound are poorly understood, and this area represents a significant frontier for research. Much of the current understanding is inferred from the broader class of N-acyl amino acids or its constituent parts.

An "Orphan" Lipid Mediator: The subfamily of N-acyl-serines (NASers) are largely considered endogenous orphan lipid mediators. mdpi.com While compounds like N-arachidonoyl-serine have been isolated from bovine brain, their specific receptors and detailed signaling mechanisms remain largely unidentified. mdpi.com This suggests that this compound may have undiscovered roles in physiological and pathological processes.

Inferred Roles from Precursors:

L-serine: This amino acid is not merely a component of proteins but also a crucial neurotrophic factor and a precursor for numerous essential biomolecules, including other amino acids, purines, and pyrimidines. frontiersin.orgdrugbank.com It plays a vital role in cell proliferation and is particularly important for neuronal development and function. frontiersin.orgalzdiscovery.org L-serine is synthesized by glial cells and is essential for the synthesis of membrane lipids like phosphatidylserine (B164497) and sphingolipids. alzdiscovery.orgnih.gov It has also shown neuroprotective effects by reducing inflammation in the brain. frontiersin.orgalzdiscovery.org

Lauric Acid: This saturated fatty acid is known to induce the expression of inflammatory mediators in certain cell types. lipidmaps.org

Potential as a Signaling Molecule: Given that other N-acyl amino acids function as signaling molecules, it is plausible that this compound has similar roles. mdpi.com Research is needed to investigate its potential interactions with receptors, ion channels, and enzymes involved in cellular signaling cascades. For instance, stearoyl derivatives of serine have been noted to exert neuroprotective activity. mdpi.com Exploring whether this compound shares these properties is a key future direction.

Future Directions in Advanced Materials Design Utilizing this compound

The amphiphilic nature of this compound makes it an excellent candidate for the bottom-up design of advanced, self-assembled materials with applications in biomedicine and beyond.

Stimuli-Responsive Hydrogels: N-acyl amino acids are known to self-assemble into various structures, including fibers that can form hydrogels. researchgate.netmdpi.com These gels can exhibit stimuli-responsive behavior, changing their properties in response to triggers like pH or temperature. mdpi.comuniroma1.it Future work could focus on designing this compound-based hydrogels that respond to specific biological cues for applications like targeted drug delivery or as scaffolds in tissue engineering. frontiersin.orgmdpi.com The hydroxyl group of the serine residue is considered important for forming robust gels. researchgate.net

Controlled Drug Delivery Systems: The self-assembled networks of this compound hydrogels can serve as matrices for the controlled release of therapeutic agents. mdpi.com Research is underway to develop N-acyl amino acid-based organogels and hydrogels for the release of various drugs. nottingham.ac.ukacs.org For example, an injectable hydrogel formed from lauroyl-gemcitabine (a derivative of the chemotherapy drug gemcitabine) has been developed for local tumor therapy. nih.gov This highlights the potential for creating this compound-based systems for sustained and localized drug delivery, which could improve efficacy and reduce systemic side effects.

Biomimetic Scaffolds for Tissue Engineering: Hydrogels with fibrillar structures similar to the natural extracellular matrix (ECM) are highly sought after for tissue engineering. frontiersin.org The biocompatibility and self-assembly properties of this compound make it an attractive building block for creating such biomimetic scaffolds. These scaffolds could promote cell adhesion, proliferation, and differentiation, aiding in the repair and regeneration of tissues.

Integration of Multi-Omics and High-Throughput Methodologies in this compound Studies

To accelerate the pace of discovery, future research on this compound must integrate modern, high-throughput technologies.

Lipidomics and Metabolomics: Targeted lipidomics approaches are essential for the accurate identification and quantification of this compound and other related N-acyl amino acids in biological samples. nih.gov These techniques can help map the distribution of the compound in different tissues and uncover how its levels change in response to physiological or pathological stimuli, providing clues to its function.

High-Throughput Screening (HTS): HTS assays are crucial for rapidly screening for biological activity and for optimizing production methods. For example, HTS platforms can be designed to identify enzymes with high efficacy for this compound synthesis or to screen libraries of mutant microorganisms for enhanced production yields. asm.orgacs.org Similarly, HTS can be used to screen this compound against large panels of biological targets (receptors, enzymes) to discover its molecular mechanisms of action.

Systems Biology and Computational Modeling: Integrating data from genomics, transcriptomics, proteomics, and metabolomics (multi-omics) will provide a holistic view of the role of this compound within complex biological systems. Computational approaches, such as molecular dynamics simulations, can provide insights into the self-assembly mechanisms of this compound, aiding in the rational design of new materials. uniroma1.it A systems biology framework will be instrumental in guiding the metabolic engineering of microorganisms for optimized production. science.gov

Q & A

Q. How should researchers design in vivo studies to address the gap between in vitro efficacy and bioavailability of this compound?

- Methodological Answer : Use pharmacokinetic (PK) modeling to guide dosing. Administer via intravenous and oral routes in rodent models, then measure plasma concentrations via LC-MS/MS. For tissue distribution, apply whole-body autoradiography or isotope-labeled compounds. Address low bioavailability by formulating with permeation enhancers (e.g., chitosan nanoparticles) .

Q. What computational approaches predict this compound’s interactions with lipid bilayers or protein targets?

- Methodological Answer : Perform molecular dynamics (MD) simulations using software like GROMACS. Parameterize the compound via the CHARMM force field. Analyze free energy profiles (umbrella sampling) for bilayer penetration or docking studies (AutoDock Vina) for protein binding. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Methodological Best Practices

- Literature Review : Prioritize primary sources from PubMed and ACS Publications. Avoid non-peer-reviewed platforms (e.g., ) .

- Data Reproducibility : Document batch-specific synthesis parameters (e.g., reaction time, solvent ratios) and share raw spectra in supplementary materials .

- Ethical Reporting : Adhere to NIH guidelines for preclinical studies, including statistical rigor (e.g., n ≥ 3 replicates, ANOVA with Tukey post-hoc) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.